molecular formula C19H19F3N8O4S2 B10935759 7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10935759
M. Wt: 544.5 g/mol
InChI Key: VKLKTUNFUMNNPL-UHFFFAOYSA-N
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Description

The compound “7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as pyrazole, tetrazole, and thia-azabicyclo, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of the pyrazole and tetrazole groups. Key reagents include cyclopropyl derivatives, trifluoromethyl compounds, and sulfur-containing intermediates. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The mechanism of action often involves binding to the active site of an enzyme or receptor, inhibiting its activity or altering its function. This can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • **this compound

Uniqueness

The compound’s uniqueness lies in its combination of functional groups and bicyclic structure, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C19H19F3N8O4S2

Molecular Weight

544.5 g/mol

IUPAC Name

7-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H19F3N8O4S2/c1-28-18(24-26-27-28)36-7-9-6-35-16-13(15(32)30(16)14(9)17(33)34)23-12(31)5-29-10(8-2-3-8)4-11(25-29)19(20,21)22/h4,8,13,16H,2-3,5-7H2,1H3,(H,23,31)(H,33,34)

InChI Key

VKLKTUNFUMNNPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C(=CC(=N4)C(F)(F)F)C5CC5)SC2)C(=O)O

Origin of Product

United States

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